Ethyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate Ethyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate
Brand Name: Vulcanchem
CAS No.: 1803818-88-3
VCID: VC2755535
InChI: InChI=1S/C11H10Cl2F2O3/c1-2-17-10(16)5-7-8(13)3-6(12)4-9(7)18-11(14)15/h3-4,11H,2,5H2,1H3
SMILES: CCOC(=O)CC1=C(C=C(C=C1Cl)Cl)OC(F)F
Molecular Formula: C11H10Cl2F2O3
Molecular Weight: 299.09 g/mol

Ethyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate

CAS No.: 1803818-88-3

Cat. No.: VC2755535

Molecular Formula: C11H10Cl2F2O3

Molecular Weight: 299.09 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate - 1803818-88-3

Specification

CAS No. 1803818-88-3
Molecular Formula C11H10Cl2F2O3
Molecular Weight 299.09 g/mol
IUPAC Name ethyl 2-[2,4-dichloro-6-(difluoromethoxy)phenyl]acetate
Standard InChI InChI=1S/C11H10Cl2F2O3/c1-2-17-10(16)5-7-8(13)3-6(12)4-9(7)18-11(14)15/h3-4,11H,2,5H2,1H3
Standard InChI Key RHSMQPYZZOOTJI-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=C(C=C(C=C1Cl)Cl)OC(F)F
Canonical SMILES CCOC(=O)CC1=C(C=C(C=C1Cl)Cl)OC(F)F

Introduction

Overview of the Compound

Ethyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate is a synthetic chemical compound primarily recognized for its applications in agricultural chemistry, particularly as a herbicide. Its molecular formula is C11H10Cl2F2O3, and it has a molecular weight of 299.09 g/mol. This compound features a phenylacetate backbone with functional groups that include two chlorine atoms, a difluoromethoxy group, and an ethyl ester moiety.

Structural Features

The structure of ethyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate is defined by the following components:

FeatureDescription
Phenyl Ring SubstitutionChlorine atoms at positions 2 and 4; difluoromethoxy group at position 6.
Ester GroupEthyl group attached to the phenylacetate core.
Molecular GeometryNon-planar due to steric hindrance from substituents.

These structural features enhance its chemical stability and biological activity, particularly in herbicidal applications.

Synthesis and Industrial Production

3.1 Laboratory Synthesis

The compound is synthesized via the reaction of 2,4-dichloro-6-(difluoromethoxy)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, forming the ester linkage.

3.2 Industrial Production

In large-scale production, optimized methods such as continuous flow reactors are employed to enhance yield and efficiency. Advanced purification techniques ensure high purity suitable for agricultural use.

Chemical Reactions

Ethyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate participates in several types of chemical reactions:

  • Nucleophilic Substitution: The chloro substituents can undergo substitution reactions with nucleophiles like sodium methoxide.

  • Oxidation: The phenyl ring can be oxidized using reagents such as potassium permanganate.

  • Reduction: Catalytic hydrogenation using palladium on carbon reduces specific functional groups.

These reactions are critical for modifying the compound to explore its derivatives or improve its properties.

Mechanism of Action

This compound acts as a herbicide by inhibiting carotenoid biosynthesis in plants. Specifically, it targets the enzyme phytoene desaturase, which is essential for producing carotenoids that protect chlorophyll during photosynthesis. The inhibition disrupts photosynthesis, leading to plant death.

Applications

Ethyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate has diverse applications:

  • Agriculture:

    • Used as an active ingredient in herbicides targeting broadleaf weeds.

    • Effective due to its selective toxicity toward plant species.

  • Research:

    • Model compound for studying herbicidal mechanisms.

    • Investigated for environmental persistence and degradation pathways.

  • Industrial Chemistry:

    • Basis for developing new agrochemicals with improved efficacy and safety profiles.

Comparison with Related Compounds

CompoundKey Differences
Ethyl 2,4-dichlorophenylacetateLacks the difluoromethoxy group, reducing herbicidal potency.
Ethyl 2,4-difluorophenylacetateFluorine atoms replace chlorine, altering reactivity and environmental behavior.
Ethyl 2,4-dichloro-6-methoxyphenylacetateMethoxy group instead of difluoromethoxy group; different biological activity.

The unique combination of chloro and difluoromethoxy substituents in ethyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate enhances its herbicidal activity compared to these related compounds.

Environmental Considerations

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